4-(1-Naphthyl)butan-2-one

Description

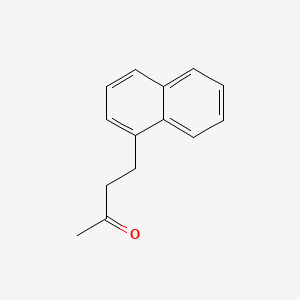

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYCCHNUJNXSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188565 | |

| Record name | 4-(1-Naphthyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-84-1 | |

| Record name | 4-(1-Naphthalenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3506-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Naphthyl)butan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Naphthyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-naphthyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-NAPHTHYL)BUTAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VX2UA4ECV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformations of 4 1 Naphthyl Butan 2 One and Analogues

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation is a fundamental process in organic synthesis, enabling the construction of more complex molecular skeletons. For 4-(1-naphthyl)butan-2-one and its precursors, these reactions are pivotal for both their synthesis and further derivatization.

The synthesis of 4-aryl-2-butanones, including the naphthyl analogue, often proceeds through an intermediate, 4-aryl-3-buten-2-one. units.it This intermediate is typically formed via a base-catalyzed aldol (B89426) condensation. magritek.com The reaction involves the enolate of acetone (B3395972) attacking an aromatic aldehyde, such as 1-naphthaldehyde (B104281). magritek.comresearchgate.net

The general mechanism for this base-catalyzed reaction begins with the abstraction of an acidic α-proton from a ketone (like acetone) by a base (e.g., potassium hydroxide) to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., 1-naphthaldehyde or p-anisaldehyde). The resulting β-hydroxy carbonyl compound, an aldol addition product, can then undergo dehydration, often promoted by heat, to yield a thermodynamically stable α,β-unsaturated ketone. magritek.comlibretexts.org The formation of the conjugated system provides the driving force for the elimination of a water molecule. libretexts.org

For instance, the reaction of 1-naphthaldehyde with acetone yields 4-(1-naphthyl)-4-hydroxy-2-butanone, the aldol addition product. researchgate.net Subsequent dehydration forms 4-(1-naphthyl)but-3-en-2-one. Similarly, the condensation of p-anisaldehyde with acetone produces 4-(4'-methoxyphenyl)-3-buten-2-one. magritek.com Control over reaction conditions, such as temperature and the molar ratio of reactants, is crucial to favor the desired mono-aldol condensation product and prevent side reactions like double aldol additions. units.it

| Aryl Aldehyde | Ketone | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Anisaldehyde | Acetone | KOH / Water | Stirred at room temperature | 4-(4'-methoxyphenyl)-3-buten-2-one | Not specified | magritek.com |

| 6-Methoxy-2-naphthaldehyde (B117158) | Acetone | NaOH / Acetone/Water | 70 °C, 7.5 h | 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one | 94% | units.it |

Alkylation reactions provide another key pathway for forming carbon-carbon bonds, particularly for synthesizing the butanone side chain on an aromatic ring. These reactions can proceed through several mechanisms, including the alkylation of enolates and Friedel-Crafts alkylation.

In one approach, ketones can be alkylated at the α-carbon via an enolate intermediate. libretexts.org A strong base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon, forming an enolate. This nucleophilic enolate can then react with an alkyl halide in an SN2-type reaction to form a new C-C bond. libretexts.org For unsymmetrical ketones, the choice of base and reaction conditions can selectively produce either the kinetic (less substituted) or thermodynamic (more substituted) enolate, allowing for regioselective alkylation. libretexts.org

Alternatively, Friedel-Crafts alkylation allows for the direct attachment of the butanone moiety to the aromatic ring. Commercially, 4-aryl-2-butanones are often prepared by the Friedel-Crafts alkylation of electron-rich arenes (like phenol (B47542) or anisole) with electrophiles such as 4-hydroxybutan-2-one or methyl vinyl ketone, using acid catalysts. units.itresearchgate.net For example, the reaction of 2-methoxynaphthalene (B124790) with 4-hydroxybutan-2-one in the presence of a cation-exchanged montmorillonite (B579905) catalyst (Al³⁺-mont) can produce 4-(2-methoxy-1-naphthyl)butan-2-one. researchgate.net Tandem Friedel-Crafts acylation and alkylation reactions have also been developed for the synthesis of related dihydrochalcones. researchgate.net

A third strategy involves the conjugate addition of aryl oxide anions to α,β-unsaturated compounds. For example, sodium 2-naphthoxide reacts with methyl vinyl ketone in a Michael-type addition to specifically form 4-(2-hydroxy-1-naphthyl)butan-2-one. psu.edu This reaction demonstrates a C-alkylation on the naphthyl ring system.

Ketones like this compound and its analogues can serve as building blocks in the synthesis of more complex naphthalene (B1677914) systems when reacted with organometallic reagents. For example, a protected butanone, 4,4-dimethoxy-2-butanone (B155242), reacts with benzyl (B1604629) magnesium chloride, an organometallic Grignard reagent. crimsonpublishers.com The initial reaction at 0°C forms a carbinol acetal (B89532) intermediate in high yield. crimsonpublishers.com This intermediate, upon subsequent acid-catalyzed cyclization and aromatization (refluxing with boron trifluoride etherate), yields 2-methylnaphthalene. crimsonpublishers.com This transformation demonstrates how the four-carbon chain of the butanone analogue can be utilized to construct the second ring of a naphthalene system.

| Reactant 1 | Reactant 2 (Organometallic) | Intermediate | Intermediate Yield | Final Product | Final Yield | Reference |

|---|---|---|---|---|---|---|

| 4,4-dimethoxy-2-butanone | Benzyl magnesium chloride | Carbinol acetal | 90% | 2-Methylnaphthalene | 53% | crimsonpublishers.com |

Reduction and Hydrogenation Mechanisms

Reduction and hydrogenation are critical transformations for converting the unsaturated precursors of this compound into the final saturated ketone. These reactions can be highly selective, targeting specific functional groups within the molecule.

The synthesis of this compound from its corresponding α,β-unsaturated precursor, 4-(1-naphthyl)but-3-en-2-one, requires the selective hydrogenation of the carbon-carbon double bond while leaving the ketone carbonyl group and the aromatic naphthalene ring intact. units.itmdpi.com This type of reduction is a thermodynamically favorable process that converts a C=C double bond into a more stable C-C single bond. libretexts.org

This selective transformation is commonly achieved using catalytic hydrogenation. libretexts.org Various catalyst systems are effective for this purpose. Noble metal catalysts such as palladium on carbon (Pd/C) and Raney nickel (Ra/Ni) are frequently used, often under continuous-flow conditions. units.itmdpi.com Copper-based catalysts, such as highly dispersed copper on silica (B1680970) (Cu/SiO₂), have also been shown to be effective and highly selective for the hydrogenation of α,β-unsaturated ketones under mild conditions (e.g., 90 °C and 1 bar H₂). mdpi.com Rhodium catalysts, such as Rh/γ-Al₂O₃, have also been employed effectively in batch reactions. mdpi.com The choice of catalyst and reaction conditions allows for high chemoselectivity, preventing the over-reduction of the ketone to an alcohol or the hydrogenation of the aromatic ring. mdpi.com

| Substrate | Catalyst | Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one | Ra/Ni | Continuous flow, H₂ | Nabumetone (B1676900) | High yield | units.it |

| 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one | Pd/C | Continuous flow, H₂ | Nabumetone | Efficient hydrogenation | mdpi.com |

| Unspecified α,β-unsaturated ketones | Cu/SiO₂ | 90 °C, 1 bar H₂ | Saturated ketone | >99% conversion, 98% selectivity | mdpi.com |

The efficiency and rate of hydrogenation reactions are significantly influenced by parameters such as catalyst loading and hydrogen pressure. Generally, increasing the catalyst loading leads to an increased reaction rate, as more active sites are available for the reaction. helgroup.com However, the total volumetric uptake of hydrogen and the final reaction outcome typically remain unaffected by the amount of catalyst used, provided a sufficient amount is present. helgroup.com Studies on the hydrogenation of nitrobenzene (B124822) using a Pd/C catalyst demonstrated a clear trend where higher catalyst loadings (from 4.0 mg to 9.3 mg) resulted in faster reaction rates. helgroup.com In some complex systems, such as certain asymmetric hydrogenations, enantioselectivity can be highly dependent on the catalyst loading, with different catalytic mechanisms potentially operating at high versus low loadings. researchgate.net

Reaction pressure is another critical variable. For the hydrogenation of a precursor to Nabumetone, a methoxy-naphthyl analogue of the title compound, hydrogen pressures ranging from 1 to 10 atmospheres (atm) are reported, with a preferred range of 1 to 5 atm. google.com In other asymmetric hydrogenation studies, reactions have been shown to proceed smoothly under both high (e.g., 60 atm) and low (e.g., 1 atm) hydrogen pressures, achieving high yields and enantioselectivities. nih.govdicp.ac.cn The optimal pressure often depends on the specific substrate, catalyst, and desired outcome, balancing reaction rate with safety and equipment considerations. For instance, a gram-scale asymmetric hydrogenation was successfully carried out at 60 atm H₂ pressure to ensure a smooth reaction with quantitative conversion. nih.gov

Enzymatic and Biocatalytic Transformations

The reactivity of this compound and its analogues can be significantly influenced and accelerated by biological catalysts. Enzymes and other proteins have been shown to mediate specific transformations of these ketones, often with high selectivity and efficiency. These biocatalytic reactions include carbon-carbon bond cleavage, oxidation, and other transformations facilitated by the unique microenvironment of protein active sites.

Retroaldol Cleavage Catalyzed by Designed Retroaldolases

A significant area of research in biocatalysis has been the computational design of enzymes to catalyze reactions not typically found in nature or to improve upon existing enzymatic activities. nih.gov The retro-aldol reaction, which involves the cleavage of a carbon-carbon bond in a β-hydroxy ketone, has been a key target for these design efforts. annualreviews.org While research has predominantly focused on the model substrate 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone (methodol), an analogue of this compound, the principles derived are broadly applicable. pnas.orgresearchgate.net

Computationally designed retroaldolases, often built within stable protein scaffolds like a (βα)₈ barrel, are engineered to catalyze the cleavage of methodol into 6-methoxy-2-naphthaldehyde and acetone. nih.gov These artificial enzymes have achieved significant rate accelerations, in some cases up to 15,000-fold over the uncatalyzed background reaction. nih.gov The design process involves creating an active site with a hydrophobic pocket to bind the naphthyl ring of the substrate and positioning key catalytic residues to facilitate the reaction. nih.govnih.gov Through directed evolution, the activity of these initial designs has been dramatically improved, yielding catalytic efficiencies that approach those of naturally occurring enzymes. nih.gov

The catalytic mechanism of designed retroaldolases mirrors that of natural class I aldolases. nih.govnih.gov This mechanism is complex and proceeds through several steps, the most crucial of which is the formation of a covalent intermediate between the substrate and a lysine (B10760008) residue in the enzyme's active site. pnas.orgbakerlab.org

The process begins with the nucleophilic attack of the lysine's ε-amino group on the ketone carbonyl of the substrate. nih.gov This attack forms a carbinolamine intermediate. nih.govbakerlab.org Subsequently, this intermediate eliminates a water molecule to generate a protonated imine, commonly known as a Schiff base. nih.govnih.gov The formation of this iminium ion is critical as it acts as an electron sink, which facilitates the key carbon-carbon bond cleavage step. pnas.orgnih.gov Following the bond cleavage, the resulting enamine intermediate is protonated and then hydrolyzed to release the aldehyde product (e.g., 6-methoxy-2-naphthaldehyde) and acetone, thereby regenerating the free enzyme for another catalytic cycle. bakerlab.org The entire process relies on the precise orchestration of acid-base catalysis, often involving strategically placed water molecules or other amino acid side chains within the active site. nih.govbakerlab.org

Baeyer-Villiger Oxidation Pathways

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom. wikipedia.org In biological systems, this transformation is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.orgharvard.edu These enzymes are typically flavin-dependent, utilizing a cofactor like FAD and a reducing agent like NADPH to activate molecular oxygen. wikipedia.org

A key example of this pathway for a 4-(naphthyl)butan-2-one analogue is the metabolism of nabumetone, which is 4-(6-methoxynaphthalen-2-yl)butan-2-one. tandfonline.com Research has shown that nabumetone can be converted to its pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), via a Baeyer-Villiger oxidation. tandfonline.com Specifically, the enzyme flavin-containing monooxygenase isoform 5 (FMO5) has been identified as capable of catalyzing the oxidation of nabumetone to 2-(6-methoxynaphthalen-2-yl)ethyl acetate (B1210297) (6-MNEA). tandfonline.com This ester intermediate is then presumably hydrolyzed to form the final acetic acid derivative. The specificity of FMO5 for this Baeyer-Villiger oxidation was confirmed in studies where the reaction was inhibited by another known BVMO substrate. tandfonline.com This enzymatic pathway highlights a non-cytochrome P450 route for the metabolic activation of this class of compounds. tandfonline.com

Protein-Accelerated Reactions and Enzyme Mimicry

Beyond specifically designed enzymes, other proteins can exhibit "promiscuous" catalytic activity, accelerating reactions for which they did not evolve. This phenomenon of enzyme mimicry often involves proteins with hydrophobic binding pockets and nucleophilic residues. researchgate.netrsc.org

Bovine serum albumin (BSA), a common carrier protein in the blood, has been shown to accelerate the retro-aldol reaction of the model substrate methodol. rsc.org It is proposed that a lysine residue located within a hydrophobic binding site of BSA is responsible for this catalytic activity, likely by forming a Schiff base intermediate, similar to the designed retroaldolases. rsc.org The importance of the lysine residue was demonstrated by the loss of activity when acetylated BSA was used. rsc.org

In another example of minimalist enzyme design, the non-enzymatic calcium-binding protein calmodulin was engineered to have retroaldolase activity. upenn.edu By introducing a single lysine residue into a hydrophobic pocket of calmodulin, a catalyst was created that showed a 15,000-fold increase in the second-order rate constant for the retro-aldol cleavage of methodol. researchgate.net The activity of this engineered protein, named "AlleyCatR," is allosterically regulated by calcium ions. researchgate.net The catalytic acceleration stems from the combination of hydrophobic interactions with the substrate and a decrease in the pKa of the introduced catalytic lysine, making it a more effective nucleophile at neutral pH. researchgate.netupenn.edu

Advanced Spectroscopic and Structural Characterization of Naphthyl Butanone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment of 4-(1-Naphthyl)butan-2-one can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each unique proton environment in the molecule. The spectrum displays signals for the aromatic protons of the naphthyl group and the aliphatic protons of the butanone chain.

Research findings from palladium(II)-catalyzed conjugate addition reactions provide specific chemical shift data for this compound. The aliphatic portion of the molecule gives rise to three distinct signals: a singlet for the methyl protons (H1) and two triplets for the adjacent methylene (B1212753) protons (H3 and H4). The protons on the naphthyl ring appear in the aromatic region of the spectrum, with complex splitting patterns due to spin-spin coupling.

A representative assignment of the proton signals for this compound is presented in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | 2.15 | s | - |

| H-3 (CH₂) | 2.87 | t | 7.3 |

| H-4 (CH₂) | 3.36 | t | 7.3 |

| H-2' or H-8' | 7.14 | d | 7.7 |

| Aromatic H | 7.35-7.55 | m | - |

| Aromatic H | 7.72 | d | 8.1 |

| Aromatic H | 7.87 | d | 7.9 |

| Aromatic H | 8.05 | d | 8.3 |

| Note: The assignments for the individual aromatic protons can be complex and may require 2D-NMR techniques for definitive confirmation. Data is compiled from representative findings in the literature. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, this includes the carbonyl carbon, the methyl carbon, two methylene carbons, and the ten carbons of the naphthalene (B1677914) ring system. The carbonyl carbon (C2) is characteristically deshielded and appears at a high chemical shift, typically above 200 ppm.

The expected ¹³C NMR chemical shifts for this compound are tabulated below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~30.1 |

| C-2 (C=O) | ~207.9 |

| C-3 (CH₂) | ~44.4 |

| C-4 (CH₂) | ~26.7 |

| Quaternary Naphthyl Carbons | ~133.9, ~131.6 |

| Naphthyl CH Carbons | ~123.4 - ~128.9 |

| Note: These values are based on data reported for the isomeric compound 4-(naphthalen-2-yl)butan-2-one (B13624967) and are representative of expected values for the 1-naphthyl isomer. rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the sample is first separated based on its volatility and interaction with a chromatographic column before being introduced into the mass spectrometer. This compound is amenable to GC-MS analysis, which provides both its retention time and its electron ionization (EI) mass spectrum.

The mass spectrum is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the structure of the molecule, with the most stable fragments appearing as the most intense peaks. For this compound, key fragmentation pathways would include:

McLafferty Rearrangement: A characteristic fragmentation for ketones, which would lead to the loss of propene (C₃H₆) and the formation of an enol radical cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of an acylium ion ([CH₃CO]⁺, m/z = 43) or a naphthylpropyl radical cation.

Benzylic Cleavage: Cleavage of the bond between C3 and C4, which is benzylic to the naphthyl ring, would generate a stable tropylium-like naphthylmethyl cation ([C₁₀H₇CH₂]⁺, m/z = 141). This is often a very prominent peak in the mass spectra of such compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 198 | [C₁₄H₁₄O]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₁H₉]⁺ | Benzylic cleavage (loss of •CH₂COCH₃) |

| 128 | [C₁₀H₈]⁺ | Naphthalene cation radical from further fragmentation |

| 43 | [C₂H₃O]⁺ | Acylium ion from alpha-cleavage (loss of •CH₂CH₂C₁₀H₇) |

| Note: This table represents expected major fragments based on established fragmentation rules for ketones and aromatic compounds. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass.

For this compound, the molecular formula is C₁₄H₁₄O. The theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₄O | - |

| Theoretical Exact Mass | 198.104465 Da | Calculated |

| Measured Exact Mass | 198.104465066 Da | nih.gov |

The close agreement between the calculated and measured exact mass provides definitive confirmation of the elemental composition of this compound. nih.gov

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its conformation and intermolecular interactions in the solid state. For a molecule to be analyzed by single-crystal X-ray diffraction, it must first be grown as a suitable, high-quality crystal.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, stereochemical elucidation in the context of distinguishing enantiomers is not applicable.

However, X-ray crystallography could still provide valuable information regarding the molecule's solid-state conformation, such as the torsion angles of the butanone chain and the orientation of the naphthyl group relative to the aliphatic chain. It would also reveal details about how the molecules pack together in the crystal lattice.

A thorough search of the published scientific literature and crystallographic databases indicates that, to date, a single-crystal X-ray structure for this compound has not been reported. While structures containing the butan-2-one moiety or the naphthyl group are known, data for the specific title compound is not available.

Determination of Absolute Configuration

The definitive determination of the absolute configuration of a chiral molecule like this compound is paramount for understanding its stereospecific properties and interactions. While direct crystallographic analysis of the ketone is possible, the absolute stereochemistry of chiral ketones is frequently determined through the analysis of their corresponding chiral secondary alcohols, in this case, 4-(1-naphthyl)butan-2-ol. This is achieved through two primary, highly reliable methods: single-crystal X-ray crystallography and NMR spectroscopy using chiral derivatizing agents.

Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most unambiguous method for assigning absolute stereochemistry. jst.go.jp The process involves growing a suitable single crystal of an enantiomerically pure sample. For complex organic molecules, data is typically collected at low temperatures (e.g., 100 K) to reduce atomic thermal motion, which results in a more precise definition of atomic positions. The absolute configuration is established by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

In cases where suitable crystals cannot be obtained, or as a complementary technique, NMR spectroscopy offers a powerful alternative. This method involves the chemical conversion of the enantiomeric alcohol (derived from the ketone) into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). Since diastereomers possess different physical properties, their NMR spectra will exhibit distinct chemical shifts.

Prominent CDAs used for this purpose include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, and the more recently developed 1-fluoroindan-1-carboxylic acid (FICA). jst.go.jpnih.govnih.govresearchgate.net The process involves creating two diastereomeric esters by reacting the enantiopure alcohol with both (R)- and (S)-enantiomers of the CDA. jst.go.jp Subsequent analysis of the ¹H-NMR and ¹⁹F-NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration based on established models that correlate the observed chemical shift differences (Δδ) with the spatial arrangement of the substituents around the chiral center. jst.go.jpresearchgate.net For instance, the absolute configuration of the (+)-enantiomer of the nabumetone (B1676900) metabolite, 4-(6-methoxy-2-naphthyl)butan-2-ol, was successfully determined to be (S) using this FICA-based method. jst.go.jpnih.gov

Low-Temperature Data Collection Protocols

To achieve high-resolution and unambiguous structural determination of crystalline compounds via single-crystal X-ray diffraction, it is standard protocol to collect diffraction data at cryogenic temperatures. A common temperature for data collection is 100 K (-173 °C).

Sharper Diffraction Spots: Reduced thermal motion leads to more intense and well-resolved diffraction peaks at higher diffraction angles.

Improved Data Quality: The precision of the determined atomic coordinates is significantly enhanced.

Accurate Molecular Geometry: Bond lengths and angles can be determined with greater accuracy, providing a more reliable model of the molecule's structure.

Observation of Faint Reflections: Weakly diffracting crystals or those with subtle structural features benefit from the increased intensity of reflections at low temperatures.

The protocol involves mounting a suitable single crystal on a goniometer head, which is then placed within a stream of cold nitrogen gas. The temperature is carefully controlled and maintained throughout the data collection process to ensure consistency and prevent crystal damage. This methodology is considered the gold standard for obtaining high-quality crystallographic data for structural elucidation.

Chromatographic Methods for Analytical Separation and Purity

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of this compound, as well as for assessing its purity and monitoring reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound due to its moderate polarity.

Research has demonstrated that this compound can be effectively analyzed using a reversed-phase method. sielc.com A typical setup involves a stationary phase like the Newcrom R1, which has low silanol (B1196071) activity, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and water, with an acid additive like phosphoric acid to ensure good peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are used in place of phosphoric acid. sielc.com

Method development for related compounds, such as nabumetone [4-(6-methoxynaphthalen-2-yl)butan-2-one], provides further insight. For nabumetone, separations have been achieved on C18 columns with mobile phases containing acetonitrile (B52724) and aqueous buffers, sometimes with ion-pairing agents like tetrabutyl ammonium (B1175870) hydroxide (B78521) sulphate to improve retention and resolution. scholarsresearchlibrary.comajrconline.org

Below is a table summarizing typical HPLC conditions for the analysis of naphthyl butanone compounds.

Table 1: HPLC Conditions for Analytical Separation of Naphthyl Butanone Compounds

| Parameter | Method for this compound sielc.com | Method for Nabumetone scholarsresearchlibrary.com | Method for Nabumetone ajrconline.org |

|---|---|---|---|

| Stationary Phase (Column) | Newcrom R1 | Inert Sil ODS 3V (C18), 5 µm, 250 x 4.6 mm | Octadecyl (C18) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Acetonitrile, Water, Triethylamine (290:710:1, v/v) with 0.47 g/L TBAH, pH 6.5 | Acetonitrile, Water (75:25, v/v), pH 6.5 with Ortho Phosphoric Acid |

| Flow Rate | Not Specified | 1.5 mL/min | 1.0 mL/min |

| Detection (UV Wavelength) | Not Specified | 239 nm | 239 nm |

| Retention Time | Data available upon request | ~7.0 min | 4.9 min |

Enantioselective HPLC for Chiral Resolution

Since this compound is a chiral compound, its enantiomers can be resolved using enantioselective HPLC. This technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used and have proven effective for separating a variety of chiral compounds, including those with naphthyl moieties. jst.go.jprsc.orgoup.com

The chiral resolution of the corresponding alcohol, 4-(1-naphthyl)butan-2-ol, or the ketone itself can be achieved on columns such as the Daicel Chiralpak and Chiralcel series. For instance, the enantiomers of the related 4-(6-methoxy-2-naphthyl)butan-2-ol were successfully separated on a Chiralpak AS-H column using a mobile phase of n-hexane, 2-propanol, and acetic acid. jst.go.jp Other studies on similar chiral molecules have employed Chiralpak AD, AD-H, and OJ-3R columns with mobile phases typically consisting of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol. rsc.orgoup.comnih.gov The choice of column and mobile phase composition is critical for achieving optimal resolution between the enantiomers.

The table below presents examples of enantioselective HPLC conditions used for the chiral resolution of compounds structurally related to this compound.

Table 2: Enantioselective HPLC Conditions for Chiral Resolution of Related Naphthyl Compounds

| Compound Type | Chiral Stationary Phase (Column) | Mobile Phase (v/v) | Flow Rate | Detection (UV Wavelength) | Reference |

|---|---|---|---|---|---|

| (R)-tert-Butyl-(Naphthalen-2-ylmethoxy)(...)carbamate | Daicel Chiralpak AD-H | n-Hexane / Ethanol (95:5) | 1.0 mL/min | 250 nm | nih.gov |

| 4-(6-Methoxy-2-naphthyl)butan-2-ol | Daicel Chiralpak AS-H | n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1) | 1.9 mL/min | Not Specified | jst.go.jp |

| (4R)-Hydroxy-4-(2-naphthyl)-2-butanone | Daicel Chiralpak AD | n-Hexane / 2-Propanol (92.5:7.5) | 0.8 mL/min | 254 nm | rsc.org |

| Bedaquiline (diarylquinoline with naphthyl group) | Chiralcel OJ-3R | Acetonitrile / 10 mM TEA/H₃PO₄ buffer pH 7.0 (60:40) | Not Specified | 227 nm | oup.com |

Computational Chemistry and Theoretical Investigations on Naphthyl Butanone Systems

Conformational Analysis and Potential Energy Surfaces (PES)

The flexibility of the butanone side chain attached to the rigid naphthyl group in 4-(1-Naphthyl)butan-2-one allows for multiple spatial arrangements, or conformers. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy of the system as a function of its geometry.

Ab Initio Computational Methods (e.g., RHF, MP2)

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. The Restricted Hartree-Fock (RHF) method is a fundamental ab initio approach, though it does not account for electron correlation, which can be important for accurate energy predictions. nih.gov

Møller-Plesset perturbation theory of the second order (MP2) is a more advanced method that incorporates electron correlation, often providing more accurate results for conformational energies. nih.gov For example, in studies of related ketones like 2-butanone (B6335102), MP2 calculations have been shown to provide a good agreement with experimental results for conformational preferences. nih.govresearchgate.net A study on 2-butanone using the MP2/6-311G** level of theory found that Pauli repulsive and bond dipole interactions are the primary factors determining the preferred conformation. researchgate.net

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. doi.org The B3LYP functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. doi.orgjst.go.jp

DFT calculations, specifically at the B3LYP/6-311G** level of theory, have been successfully used to explore the potential energy surfaces of molecules similar to this compound, such as 2-butanone. nih.gov These studies have identified multiple minima on the PES, corresponding to different stable conformers. nih.gov For instance, a computational analysis of raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, using DFT revealed three stable conformers, with the most stable one being asymmetrical. acs.org Similar DFT approaches are applied to understand the structure and reactivity of various organic molecules. dergipark.org.tr

| Method | Abbreviation | Key Feature | Typical Application |

|---|---|---|---|

| Restricted Hartree-Fock | RHF | Fundamental ab initio method, does not include electron correlation. nih.gov | Initial geometry optimizations, qualitative insights. |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes electron correlation, generally more accurate than RHF. nih.gov | Calculating accurate conformational energies. researchgate.net |

| Density Functional Theory (B3LYP) | DFT (B3LYP) | Balances accuracy and computational cost, widely used. doi.org | Exploring potential energy surfaces and predicting stable conformers. nih.govjst.go.jp |

Analysis of Steric, Bond Dipole, and Charge-Charge Interactions

The conformational preferences of naphthyl butanone systems are governed by a delicate balance of several non-covalent interactions.

Steric Interactions: These are repulsive interactions that occur when atoms are forced too close to each other. In this compound, steric hindrance between the bulky naphthyl group and the butanone side chain plays a significant role in determining the most stable conformations. liv.ac.uk The rotation around the C-C bonds of the side chain will be restricted to avoid clashes.

Computational studies on analogous ketones have shown that for neutral molecules like 2-butanone, steric and bond dipole interactions are the dominant factors in determining conformational preferences. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for understanding the intricate details of chemical reactions, including those involving this compound and its derivatives.

Investigation of Catalytic Radical Processes (e.g., 1,4-Hydrogen Atom Abstraction)

Radical reactions are important in organic synthesis. A particularly challenging yet synthetically valuable process is the 1,4-hydrogen atom abstraction (1,4-HAA), which is generally difficult due to both entropic and enthalpic factors. nih.gov

Computational and experimental studies have been combined to shed light on the mechanisms of such processes. nih.govnih.gov For instance, in the context of cobalt(II)-based metalloradical catalysis, it has been shown that a carefully designed chiral ligand can enable a 1,4-HAA to proceed efficiently. nih.govnih.gov These studies reveal the importance of noncovalent interactions in stabilizing the radical intermediates. organic-chemistry.org While not directly on this compound, these findings on related systems with aryl groups demonstrate the feasibility and mechanistic principles of 1,4-HAA. nih.gov DFT calculations have also been employed to study the regioselectivity of hydrogen abstraction by radicals in other ketone systems. rsc.org

Mechanistic Pathways of Enzymatic Catalysis

Computational methods are extensively used to model enzyme-catalyzed reactions. acs.org For reactions involving naphthyl butanone derivatives, such as the retro-aldol cleavage of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, computational enzyme design has been employed to create catalysts. pnas.orgnih.gov

These computational studies involve several steps:

In silico construction of an active site: This involves arranging functional groups around a model of the reaction's transition state. nih.gov

Optimization of the active site geometry: This is achieved by making changes to surrounding amino acid residues. nih.gov

Molecular dynamics simulations: These simulations can reveal how the protein's dynamics affect the geometry of the active site and the catalytic process. escholarship.org

For the retro-aldol reaction, the mechanism involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the enzyme's active site. pnas.orgbakerlab.org This intermediate acts as an electron sink, facilitating the cleavage of the C-C bond. pnas.org Computational models have been used to investigate different aspects of this mechanism, including the role of specific amino acid residues in proton transfer steps. escholarship.org

| Reaction Type | Key Intermediate/Process | Computational Approach | Key Findings |

|---|---|---|---|

| Catalytic Radical Process | 1,4-Hydrogen Atom Abstraction (1,4-HAA) nih.gov | Combined DFT and experimental studies. nih.govnih.gov | Chiral ligands can facilitate challenging 1,4-HAA via metalloradical catalysis. nih.govnih.gov |

| Enzymatic Catalysis (Retro-aldol) | Schiff base intermediate. pnas.orgbakerlab.org | Computational enzyme design, molecular dynamics. nih.govescholarship.org | Revealed the role of specific active site residues in catalysis and the impact of protein dynamics. escholarship.org |

In Silico Enzyme Design and Catalyst Optimization

The creation of artificial enzymes with tailored activities is a significant goal in protein engineering. nih.gov Computational design strategies have successfully produced catalysts for various chemical reactions, including those with no natural counterparts. nih.govannualreviews.org In the context of naphthyl butanones, research has centered on designing retro-aldolase enzymes to catalyze the carbon-carbon bond cleavage of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, a reaction that proceeds via a multistep pathway involving a Schiff base intermediate. nih.govnih.govresearchgate.net

The design of an enzyme's active site is a meticulous process that involves constructing a precise three-dimensional arrangement of functional groups to stabilize the transition state of a target reaction. nih.gov For the retro-aldol reaction of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, the key mechanistic steps involve the formation of a Schiff base between a catalytic lysine residue and the substrate's ketone, followed by C-C bond cleavage. researchgate.netbakerlab.org

Initial computational design efforts, using software like Rosetta, focused on several key elements: pnas.orgnih.gov

A Nucleophilic Lysine: Positioned to attack the ketone carbonyl of the substrate, forming a covalent carbinolamine intermediate and subsequently a protonated Schiff base (or iminium) intermediate. This intermediate acts as an electron sink, facilitating the cleavage of the adjacent carbon-carbon bond. pnas.orgbakerlab.org

A Hydrophobic Pocket: Designed to bind the naphthyl group of the substrate, which helps to sequester the reaction from the aqueous solvent and can lower the pKa of the catalytic lysine, making it more nucleophilic at physiological pH. pnas.orgnih.govbakerlab.org

Stabilizing Residues: The introduction of specific amino acids to stabilize key intermediates and transition states. Early designs incorporated an ordered water molecule, held in place by hydrogen bonds from residues like glutamate, to act as a general acid-base catalyst, promoting the formation and breakdown of the carbinolamine. nih.govbakerlab.org

Seventy-two initial designs were generated and tested, leading to several catalysts with detectable, albeit low, activity. nih.gov The most successful designs were based on stable protein scaffolds like the TIM-barrel and jelly-roll folds. researchgate.netnih.gov

| Component | Function | Computational Design Strategy |

|---|---|---|

| Catalytic Lysine | Forms a Schiff base intermediate to facilitate C-C bond cleavage. | Placed in a hydrophobic pocket to lower its pKa and enhance nucleophilicity. |

| Hydrophobic Binding Pocket | Accommodates the naphthyl ring of the substrate. | Modeled to provide favorable van der Waals contacts and desolvation. |

| General Acid/Base Catalyst | Facilitates proton transfers during carbinolamine formation/breakdown. | Initially, a computationally positioned water molecule stabilized by hydrogen bonds from active site residues (e.g., Glutamate). |

| Protein Scaffold | Provides a stable framework for the active site. | Utilized pre-existing stable folds such as (βα)8 barrels (TIM barrels). |

While initial computational designs can produce novel catalytic activity, the efficiencies are often modest compared to natural enzymes. annualreviews.org Therefore, a crucial subsequent step is the optimization of the catalyst through modulation of its active site environment. This is achieved through a combination of further computational modeling and directed evolution.

Steric and Electronic Modulation: Researchers have explored alternative active-site designs to improve upon the initial models. One significant modification was replacing the catalytic water molecule with the side chains of amino acids like glutamic acid, aspartic acid, serine, or threonine. nih.gov This strategy aimed to create a more effective system for the required acid/base chemistry. nih.gov Computational modeling was used to identify suitable positions for these residues to interact with the carbinolamine intermediate. nih.gov

Further optimization was achieved through computational remodeling of flexible loops near the active site and subsequent laboratory evolution. nih.govnih.gov This process led to substantial improvements in catalytic efficiency. For instance, one of the most evolved variants, RA95, underwent a complete remodeling of its active site. Directed evolution unexpectedly abandoned the computationally designed catalytic lysine (Lys210) in favor of a new lysine residue (Lys83) that emerged in a substrate-binding pocket created during the optimization process. nih.govnih.gov This highlights the importance of protein dynamics and the ability of evolution to find novel catalytic solutions. sci-hub.senih.gov

| Enzyme Variant | Key Active Site Residues (Designed vs. Evolved) | Catalytic Enhancement Strategy | Outcome |

|---|---|---|---|

| RA95.0 (Initial Design) | Lys210 (catalyst), Glu53 (positions water) | In silico design using Rosetta software. | Modest initial activity. |

| RA114 / RA117 | Lysine, Glutamic Acid (replaces water) | Computational redesign to replace catalytic water with an acidic residue. | Improved kcat/KM values over initial water-dependent designs. nih.gov |

| Evolved RA95 Variants | Lys83 (new catalyst), Tyr51, Asn110, Tyr180 | Directed evolution (random mutagenesis and screening). | >4,400-fold increase in specific activity; abandonment of the original catalytic lysine. |

Chiral Environment Modulation: The initial computationally designed retro-aldolases for the cleavage of racemic 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone showed little to no stereospecificity. pnas.org This suggests that the active site, while capable of binding the substrate and catalyzing the reaction, did not have a sufficiently defined chiral environment to discriminate between the (R) and (S) enantiomers. pnas.org The observed tight inhibition by the naphthaldehyde product indicated that the enzymes could accommodate the naphthyl ring, but the lack of stereospecificity pointed to suboptimal molecular recognition regarding the orientation of the rings relative to the Schiff base. pnas.org Achieving high stereoselectivity remains a key challenge and a focus for the continued refinement of these designed catalysts, likely through more sophisticated modeling of the transition state and the introduction of mutations that create more defined steric and electronic interactions to favor one enantiomer over the other.

Future Research Directions and Emerging Areas for 4 1 Naphthyl Butan 2 One

Advancements in Green Chemistry Methodologies for Synthesis

A significant thrust in the future synthesis of 4-(1-Naphthyl)butan-2-one is the adoption of green chemistry principles. This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency.

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials from the starting reagents into the final product. Traditional multi-step syntheses, such as those involving Wittig reactions, often suffer from poor atom economy due to the generation of stoichiometric byproducts like triphenylphosphine (B44618) oxide. units.it Future research will prioritize the development of more direct, atom-economic pathways.

One promising avenue is the exploration of cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. A notable example in a related field is the base-promoted [2 + 2] cycloaddition/1,6-nucleophilic addition cascade of yne-allenones, which allows for the direct and atom-economic construction of complex naphthalenol derivatives. rsc.org Adapting such cascade strategies for the synthesis of this compound could significantly reduce waste and improve efficiency. Another approach involves the direct C-C bond formation through catalytic coupling reactions that avoid wasteful steps.

| Synthetic Strategy | Key Feature | Potential Advantage for this compound Synthesis |

| Cascade Reactions | Multiple transformations in one pot | Reduces solvent use, energy consumption, and purification steps. |

| Catalytic C-H Activation | Direct functionalization of C-H bonds | Bypasses the need for pre-functionalized starting materials, improving atom economy. |

| Reductive Couplings | Combining two molecules with reduction | Offers a direct route from simpler precursors like 1-naphthaldehyde (B104281) and acetone (B3395972) derivatives. |

The move away from hazardous solvents and reliance on recoverable catalysts are cornerstones of future synthetic methodologies. Research is expanding into solvent-free reaction conditions and the use of catalysts that are both efficient and environmentally benign.

Sustainable Catalysts: Heterogeneous solid acid catalysts, such as Amberlyst-15 and various clays (B1170129) like Montmorillonite (B579905), are gaining traction. google.comacs.org These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can be effective under solvent-free conditions. acs.org For instance, Amberlyst-15 has been successfully used in the one-pot synthesis of various aryl ketones via alkylation-decarboxylation, demonstrating high conversion and yield without the need for a solvent. acs.org The development of multifunctional catalysts that can facilitate several steps in a one-pot process, such as condensation, dehydration, and reduction, is another key area that can dramatically decrease the environmental factor (E-factor) of a synthesis. researchgate.net

Solvent-Free and Alternative Media: Mechanochemistry, which uses mechanical force (grinding) to drive chemical reactions, represents a powerful solvent-free approach. mdpi.com It has been successfully applied to the allylation of aldehydes and ketones. mdpi.com Similarly, conducting reactions in greener solvents like water or trifluorotoluene, or under photochemical conditions using sunlight or "sun-mimicking" light sources, are being explored to reduce reliance on hazardous organic solvents. rsc.orgrsc.org

| Green Methodology | Example Application | Relevance to this compound |

| Solid Acid Catalysis | Friedel-Crafts alkylation using Montmorillonite clay. google.comacs.org | Potential for direct, solvent-free alkylation of naphthalene (B1677914) derivatives with butanone precursors. |

| Mechanochemistry | Lanthanide-catalyzed allylation of ketones. mdpi.com | Offers a solventless route for C-C bond formation in the synthesis pathway. |

| Photochemistry | Photo Friedel-Crafts acylation in trifluorotoluene. rsc.org | A greener alternative for acylating naphthalene precursors. |

| Aqueous Synthesis | Asymmetric aldol (B89426) reactions in water using reusable organocatalysts. rsc.org | Enables key synthetic steps to be performed in an environmentally friendly medium. |

Frontier Research in Catalysis and Biocatalysis

The frontiers of research for this compound extend into the design of highly specialized catalysts, including both chemical and biological systems, to achieve unprecedented levels of selectivity and efficiency.

The development of novel catalysts is crucial for unlocking more efficient synthetic routes.

Homogeneous Catalysis: These catalysts exist in the same phase as the reactants, allowing for maximum interaction and often high activity and selectivity at mild temperatures. libretexts.org For reactions related to butanone synthesis, palladium(II) catalysts generated in situ have been used for coupling reactions. google.com Future work will focus on designing catalysts with higher turnover numbers and stability, and on developing methods for their efficient recovery and reuse, which has traditionally been a major challenge. libretexts.org

Heterogeneous Catalysis: These catalysts are in a different phase from the reactants, which greatly simplifies their separation and reuse. savemyexams.com Research is focused on creating highly porous materials with well-defined active sites. google.com For example, acid-activated Montmorillonite clays with specific surface areas (250-400 m²/g) and pore structures have been engineered for Friedel-Crafts alkylation reactions. google.com The design of multifunctional heterogeneous catalysts that combine acidic, basic, and metallic sites on a single solid support is a particularly promising area for streamlining multi-step syntheses into one-pot processes. researchgate.netacs.org

Biocatalysis using enzymes offers remarkable specificity and operates under mild, environmentally friendly conditions. While natural enzymes for the direct synthesis of this compound may not exist, computational enzyme design provides a powerful tool to create them de novo. pnas.organnualreviews.org This approach uses computer models to design an amino acid sequence that will fold into a protein with a precisely shaped active site to catalyze a specific, non-biological reaction. nih.govbakerlab.org

Research in this area has successfully produced "retroaldolase" enzymes capable of catalyzing the C-C bond cleavage of a related compound, 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone. pnas.orgbakerlab.orgresearchgate.net These designed enzymes, while initially modest in activity, serve as excellent starting points for further optimization through directed evolution. annualreviews.orgbakerlab.org Future research will likely apply these proven computational strategies to design enzymes for key steps in the synthesis of this compound, such as:

Aldolases: To catalyze the key C-C bond formation between a naphthalene-based aldehyde and a ketone donor.

Reductases/Dehydrogenases: To stereoselectively reduce the ketone group of this compound to a chiral alcohol, or to perform the reverse oxidation.

Ene-reductases: To asymmetrically reduce a potential precursor like 4-(1-naphthyl)but-3-en-2-one.

A key goal is to improve the catalytic efficiency (kcat/KM) of designed enzymes, bringing them closer to the levels of natural enzymes. pnas.org

| Computationally Designed Enzyme | Target Reaction | Potential Impact |

| Custom Aldolase | Naphthaldehyde + Acetone derivative → Aldol adduct | Creates the carbon skeleton in a highly stereoselective manner. |

| Custom Reductase | This compound → (R)- or (S)-4-(1-Naphthyl)butan-2-ol | Provides access to enantiomerically pure chiral building blocks. |

| Custom Lyase | Retro-aldol cleavage of a precursor | Could be used in dynamic kinetic resolution schemes. |

For biocatalysis to be industrially viable, enzymes must be stable, reusable, and suitable for continuous manufacturing processes. Enzyme immobilization addresses these challenges by attaching the enzyme to a solid support. nih.govnih.gov This technique not only allows for easy recovery and reuse of the biocatalyst but also often enhances its stability against changes in temperature and pH. nih.govwhiterose.ac.uk

Future work will focus on integrating the computationally designed enzymes mentioned above into robust immobilized systems. Methods range from simple adsorption to covalent attachment and entrapment within polymer matrices like alginate or on self-assembling scaffolds like polyhydroxyalkanoate (PHA) particles. nih.govmdpi.com Immobilized enzymes are particularly well-suited for use in continuous flow reactors, where the substrate stream passes through a fixed bed of the catalyst. nih.govwhiterose.ac.uk This approach prevents product contamination, simplifies downstream processing, and allows for highly efficient, automated production. nih.gov The development of immobilized transaminases for converting ketones to chiral amines is a prime example of this technology's potential. google.com

Enhanced Mechanistic Understanding through Advanced Techniques

Modern analytical and computational methods offer the potential to significantly deepen our understanding of the chemical behavior of this compound. Techniques such as advanced spectroscopy and computational modeling can provide unprecedented insight into its reaction pathways. solubilityofthings.comacs.org

Future research should focus on elucidating the intricate mechanisms of radical and enzymatic reactions involving this compound. The structurally similar prodrug Nabumetone (B1676900), 4-(6-methoxy-2-naphthyl)butan-2-one, serves as a valuable model. The metabolic activation of Nabumetone to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), involves a complex pathway catalyzed by non-cytochrome P450 enzymes, specifically through a Baeyer-Villiger oxidation mediated by flavin-containing monooxygenase isoform 5 (FMO5). tandfonline.comnih.gov Investigating whether this compound undergoes similar enzymatic transformations could reveal new metabolites and biochemical pathways.

Studies on computationally designed retroaldolase enzymes have been conducted to catalyze the cleavage of another related compound, 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone. pnas.org This research highlights the potential for designing specific enzymes to act on the butanone moiety of such compounds, a strategy that could be adapted for this compound to control its biochemical reactions.

Furthermore, the degradation of naphthyl-containing compounds through radical reactions presents another key research area. The radiolytic degradation of Nabumetone in aqueous solutions, for instance, is driven by reactions with hydroxyl radicals (•OH), leading to various degradation products. mdpi.com A detailed study of this compound's interaction with reactive oxygen species would provide critical data on its stability and transformation under oxidative stress.

Exploration in Novel Materials Applications

The unique structure of this compound, which combines a rigid, aromatic naphthyl group with a flexible butanone chain, suggests its potential as a building block for new functional materials.

The naphthyl moiety is a well-known chromophore used in the development of materials with specific optical and electronic properties. Research on other naphthyl-containing molecules provides a strong basis for exploring the potential of this compound in this domain. For example, polymers incorporating naphthyl(di)imide units have been shown to possess tunable optoelectronic properties, acting as donor-acceptor systems with applications in electronic devices. mdpi.com The introduction of naphthyl groups into organophosphonate derivatives of polyoxotungstates has also been shown to create new charge-transfer bands, although the inherent fluorescence of the naphthyl group may be quenched upon incorporation into such inorganic clusters. mdpi.com

Replacing phenyl groups with naphthyl units in certain organic compounds has been demonstrated to significantly impact optoelectronic properties, including power conversion efficiency in solar cells. The specific linkage of the naphthyl group (alpha vs. beta) can also play a critical role. Future studies could investigate the polymerization of this compound or its use as a precursor to synthesize larger conjugated systems, with the goal of creating novel materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) or solar cells.

| Compound Type | Key Optoelectronic Feature | Potential Application | Reference |

|---|---|---|---|

| Triphenylamine (TPA) with beta-naphthyl substitution | 35% increase in power conversion efficiency (PCE) in solar cells compared to phenyl-TPA. | Bilayer Solar Cells | |

| Polynaphthylimide–azomethines | Tunable bandgap energy and electroactivity, supporting both electron and hole transport. | Energy-related or Optoelectronic Devices | mdpi.com |

| Naphthyl-containing organophosphonates | Creation of new absorption bands in the visible region due to charge transfer. | Functional Hybrid Materials | mdpi.com |

| Boron-doped oligoacenes (naphthalene-containing) | Blue photoluminescence and reversible redox transitions. | Luminescent Organoboranes | nih.gov |

Environmental Degradation and Remediation Strategies

As with many synthetic organic compounds, understanding the environmental fate of this compound is crucial. Its structural similarity to polycyclic aromatic hydrocarbons (PAHs) like naphthalene suggests that it may share similar environmental behaviors and challenges. juniperpublishers.comresearchgate.net

PAHs are known as persistent organic pollutants (POPs) due to their resistance to degradation. researchgate.netpjoes.com They tend to accumulate in soil and sediment because of their lipophilic nature. researchgate.netmdpi.com The persistence of PAHs in the environment is influenced by factors like sunlight, temperature, and humidity. pjoes.com Given its naphthyl group, this compound is likely to exhibit similar persistence. Naphthalene, a two-ring PAH, is noted for its high mobility in the environment. juniperpublishers.com Comprehensive studies are needed to determine the half-life of this compound in various environmental compartments (soil, water, air) and to understand its potential for bioaccumulation in the food chain. mdpi.com

Bioremediation offers an environmentally friendly approach to cleaning up pollutants. researchgate.netgoogle.com Microorganisms, including bacteria, fungi, and algae, have been successfully used to degrade PAHs. researchgate.netscirp.org For example, studies on naphthalene have shown that it can be effectively removed from contaminated marine sediment and water by specific microorganisms. nih.govekb.eg

Future research could focus on identifying and engineering microbes capable of degrading this compound. Strategies such as biostimulation (adding nutrients to encourage native microbial growth) and bioaugmentation (introducing specific pollutant-degrading microbes) could be explored. nih.gov The bacterium Cycloclasticus sp. has been identified as playing a key role in the degradation of aromatic hydrocarbons in marine environments, while the green alga Coelastrella saipanensis has demonstrated 100% removal efficiency for naphthalene in laboratory studies. nih.govekb.eg These organisms could serve as starting points for developing targeted bioremediation techniques for water and soil contaminated with this compound and other naphthyl-containing pollutants.

| Organism/Method | Target Pollutant | Key Finding | Reference |

|---|---|---|---|

| Cycloclasticus sp. E2 (Bacterium) | Naphthalene | Effective in removing naphthalene from marine sediment via bioaugmentation. | nih.gov |

| Coelastrella saipanensis (Green Alga) | Naphthalene | Achieved 100% removal of naphthalene (at concentrations up to 15 mg/L) after 12 days. | ekb.eg |

| Bacillus licheniformis and Bacillus sonorensis | Naphthalene | Isolated from contaminated soil, these strains showed good degradation potential. | researchgate.net |

| White-rot fungi (Basidiomycetes) | PAHs | These fungi are particularly significant in the decomposition of PAHs in soil. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.